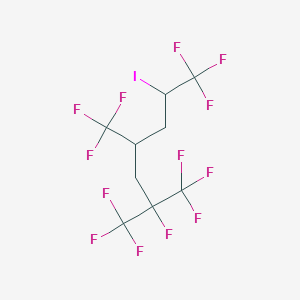![molecular formula C23H26F6O2 B14193589 1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] CAS No. 922718-37-4](/img/structure/B14193589.png)
1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] is a complex organic compound characterized by its unique molecular structure. This compound features a nonane backbone with two oxy linkages, each connected to a benzene ring substituted with trifluoromethyl groups. The presence of trifluoromethyl groups imparts significant chemical stability and unique reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] typically involves the following steps:
Formation of the Nonane Backbone: The nonane backbone can be synthesized through various organic reactions, such as the coupling of shorter carbon chains.
Introduction of Oxy Linkages: The oxy linkages are introduced through etherification reactions, where hydroxyl groups react with alkyl halides in the presence of a base.
Attachment of Benzene Rings: The benzene rings are attached via nucleophilic substitution reactions, where the oxy linkages react with benzyl halides.
Substitution with Trifluoromethyl Groups: The trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions, using reagents like trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups.
Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] involves its interaction with molecular targets through its trifluoromethyl-substituted benzene rings. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s stability and reactivity are influenced by the presence of trifluoromethyl groups, which can enhance its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Similar structure but with an ethanediyl linkage instead of a nonane backbone.
Ethylene glycol diphenyl ether: Contains an ethylene glycol linkage with phenyl groups.
2,2’-((nonane-1,9-diylbis(oxy))bis(4,1-phenylene))disuccinic acid: Similar nonane backbone with different functional groups.
Uniqueness
1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] is unique due to its nonane backbone and trifluoromethyl-substituted benzene rings, which impart distinct chemical and physical properties. These features make it valuable for specific applications in research and industry.
特性
CAS番号 |
922718-37-4 |
|---|---|
分子式 |
C23H26F6O2 |
分子量 |
448.4 g/mol |
IUPAC名 |
1-(trifluoromethyl)-4-[9-[4-(trifluoromethyl)phenoxy]nonoxy]benzene |
InChI |
InChI=1S/C23H26F6O2/c24-22(25,26)18-8-12-20(13-9-18)30-16-6-4-2-1-3-5-7-17-31-21-14-10-19(11-15-21)23(27,28)29/h8-15H,1-7,16-17H2 |
InChIキー |
LVYGALAZISBHEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(F)(F)F)OCCCCCCCCCOC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


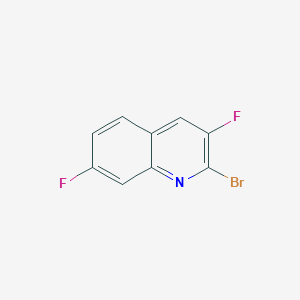
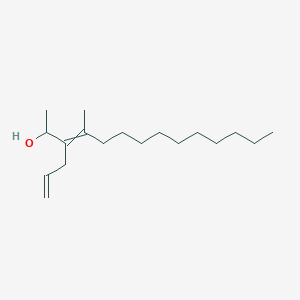
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)
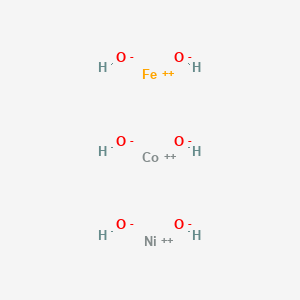
![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
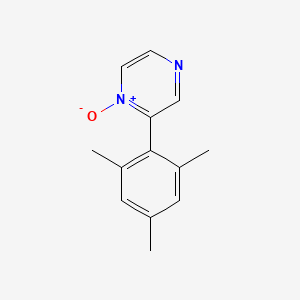
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)
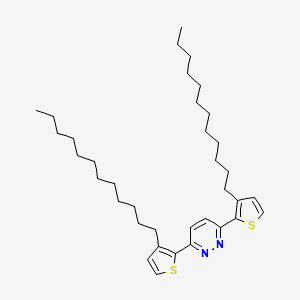

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)
